
5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole
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Overview
Description
5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of sec-butylthiol with 4-methyl-1,2,3-thiadiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature
Biological Activity
5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole is a derivative of the thiadiazole family, known for its diverse biological activities. Thiadiazoles are five-membered heterocyclic compounds that incorporate sulfur and nitrogen atoms, which contribute to their pharmacological properties. This article explores the biological activity of this specific compound, emphasizing its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects supported by recent research findings.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds like this compound exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial : Studies have shown that thiadiazole derivatives demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .
- Antifungal : The compound has also shown activity against fungi like Candida albicans, suggesting potential use in treating fungal infections .
Anticancer Activity
The anticancer potential of thiadiazoles has garnered attention due to their ability to inhibit tumor cell proliferation. In vitro studies have reported that derivatives of 1,3,4-thiadiazole can induce apoptosis in cancer cell lines through various mechanisms:
- Mechanisms of Action : The anticancer effects are often attributed to the modulation of signaling pathways involved in cell survival and apoptosis. For example, compounds have been shown to inhibit the Bcl-2 protein family, leading to increased apoptotic activity in cancer cells .
- Case Studies : In a study involving several thiadiazole derivatives, one compound exhibited an IC50 value lower than standard chemotherapeutic agents against breast cancer cell lines .
Anti-inflammatory Activity
Thiadiazoles are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation:
- Mechanism : The anti-inflammatory effects are likely due to the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-kB) pathways .
- Research Findings : In animal models, certain thiadiazole derivatives have demonstrated reduced edema and inflammatory markers following administration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of thiadiazole derivatives. Key findings include:
- Substituent Effects : The introduction of various substituents at different positions on the thiadiazole ring significantly affects biological activity. For instance, alkyl groups at the 5-position enhance antimicrobial activity while aromatic groups may improve anticancer properties .
- Pharmacophore Identification : The thiadiazole moiety itself serves as a pharmacophore contributing to the overall biological activity due to its ability to form hydrogen bonds and interact with biological targets effectively .
Scientific Research Applications
Biological Activities
5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole has been studied for its potential in various therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial properties. For instance, a study highlighted that similar compounds showed lethal effects against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 62.5 µg/mL .
Compound Name | Activity Against | MIC Range (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 3.91 - 62.5 |
Other Thiadiazole Derivatives | E. coli, P. aeruginosa | Comparable or superior to Gentamicin |
Anticonvulsant Properties
Several studies have demonstrated the anticonvulsant potential of thiadiazole derivatives. For example, compounds with similar structures were shown to provide significant protection in animal models against induced seizures . The mechanism involves modulation of GABAergic activity and voltage-gated ion channels.
Anticancer Activity
Thiadiazoles have been investigated for their anticancer properties as well. A series of imines derived from thiadiazoles exhibited cytotoxicity against various cancer cell lines (e.g., HEK293, BT474) in vitro . The compounds demonstrated moderate potency compared to standard anticancer agents.
Applications in Agriculture
Beyond medicinal applications, this compound also holds promise in agricultural settings:
Pesticidal Activity
Research has shown that thiadiazole derivatives can act as effective pesticides due to their ability to inhibit the growth of pathogenic fungi and bacteria that affect crops . This application is crucial for developing sustainable agricultural practices.
Plant Growth Regulation
Compounds similar to this compound have been explored for their role as plant growth regulators and insect growth inhibitors . These properties can enhance crop yield and resilience against pests.
Properties
IUPAC Name |
5-butan-2-ylsulfanyl-4-methylthiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S2/c1-4-5(2)10-7-6(3)8-9-11-7/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQFMCMHBXFRNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=C(N=NS1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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